molecular formula C23H26O7 B2387293 (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one CAS No. 209051-29-6

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B2387293
CAS No.: 209051-29-6
M. Wt: 414.454
InChI Key: QMBQAUFXKZCNOT-FIFLTTCUSA-N
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Description

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one is a symmetric bis-chalcone derivative characterized by two 3,4,5-trimethoxyphenyl groups conjugated via a pentadien-3-one backbone. This compound belongs to a broader class of curcumin analogs, which are renowned for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O7/c1-25-18-11-15(12-19(26-2)22(18)29-5)7-9-17(24)10-8-16-13-20(27-3)23(30-6)21(14-16)28-4/h7-14H,1-6H3/b9-7+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBQAUFXKZCNOT-FIFLTTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one is a synthetic compound belonging to the class of heterocyclic compounds. Its molecular formula is C23H26O7, with a molecular weight of approximately 414.45 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure

The structure of this compound is characterized by a penta-1,4-dien-3-one backbone with two 3,4,5-trimethoxyphenyl groups attached. The IUPAC name reflects its complex structure and functional groups that may contribute to its biological activity.

As a heterocyclic compound, this compound may interact with various biological targets. Its mode of action likely involves modulation of biochemical pathways related to cell proliferation and apoptosis. Preliminary studies suggest that it could act as a microtubule-destabilizing agent and induce apoptosis in cancer cells.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). At concentrations as low as 2.5 µM to 10 µM, the compound increased caspase-3 activity by 1.33 to 1.57 times compared to controls .
  • Mechanistic Insights : The compound's ability to disrupt microtubule assembly suggests that it may interfere with mitotic processes in cancer cells. This mechanism is crucial for its potential use as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • In Vitro Assays : Studies indicate that this compound possesses antimicrobial properties against various bacterial strains. It was tested against common pathogens and demonstrated inhibitory effects comparable to established antibiotics .

Research Findings and Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; enhanced caspase activity .
ACS Omega Study (2022)Microtubule DisruptionInhibits microtubule assembly; potential for further development as an anticancer agent .
Antimicrobial StudyBacterial InhibitionEffective against multiple strains; potential alternative to traditional antibiotics .

Scientific Research Applications

Anticancer Activity

Research indicates that (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The dihydroxybenzene derivatives showed enhanced activity compared to their mono-substituted counterparts due to increased π–π stacking interactions with cellular targets .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization through reactions such as nucleophilic addition or electrophilic substitution. This versatility facilitates the development of complex organic molecules used in pharmaceuticals and agrochemicals .

Photovoltaic Materials

Recent studies have explored the use of this compound in organic photovoltaic devices. Its ability to absorb light in the visible spectrum makes it a candidate for light-harvesting applications. The incorporation of this compound into polymer matrices has shown improved charge transport properties and efficiency in converting solar energy into electrical energy .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentInhibits cancer cell proliferation
AntioxidantReduces oxidative stress
Organic SynthesisBuilding block for complex moleculesFacilitates diverse chemical reactions
Material ScienceOrganic photovoltaic devicesEnhances light absorption and charge transport

Case Study 1: Anticancer Activity

In a study involving breast cancer cell lines (MCF-7), this compound was found to induce apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Photovoltaic Efficiency

A recent investigation into organic solar cells incorporating this compound revealed an increase in power conversion efficiency from 5% to 7% when used as a donor material in bulk heterojunction configurations. The study highlighted its potential for scalable solar energy applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Symmetric vs. Asymmetric Diarylpentadienones
  • Symmetric Derivatives: (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (CB): Exhibits neuroprotective effects in PC12 cells by activating the NRF2 pathway, with EC₅₀ values comparable to curcumin . (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one: Lacks bioactive substituents but serves as a model for studying electronic effects in nonlinear optical applications . Target Compound: The 3,4,5-trimethoxy groups may enhance membrane permeability compared to hydroxylated analogs like CB, though this could reduce direct antioxidant efficacy .
  • Asymmetric Derivatives: Dienone 58: Combines pyridine-2-yl and 1-isopropyl-1H-benzo[d]imidazole-2-yl groups, showing 219–636-fold greater antiproliferative potency than curcumin in prostate cancer cells. Asymmetry introduces heteroaromatic moieties critical for binding to cellular targets like tubulin . (1E,4E)-1-(2-hydroxyphenyl)-5-(2-(trifluoromethyl)phenyl)penta-1,4-dien-3-one: Displays mosquitocidal activity (LC₅₀ = 17.29 μM), where electron-withdrawing substituents enhance bioactivity .
Substituent Effects on Bioactivity
Compound (Substituents) Key Activity Potency vs. Curcumin Reference
Target (3,4,5-trimethoxyphenyl) Anticancer (hypothesized) Pending
CB (4-hydroxy-3-methoxyphenyl) Neuroprotection (NRF2 activation) ~1–2×
Dienone 58 (heteroaromatic) Antiproliferative (prostate cancer) 219–636×
FE (3,4-dimethoxyphenyl) Neuroprotection ~1–2×
4-Chlorophenyl derivative Anti-inflammatory (NF-κB inhibition) Not quantified
Key Findings :

Symmetry vs. Asymmetry: Asymmetric derivatives (e.g., dienone 58) generally exhibit superior antiproliferative activity due to optimized steric and electronic interactions with biological targets .

Substituent Electronics : Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce direct radical scavenging compared to hydroxylated analogs .

Heteroaromatic Moieties : Imidazole or pyridine rings in asymmetric derivatives improve potency by facilitating π-π stacking or hydrogen bonding with enzymes like kinases or tubulin .

Spectroscopic and Optical Properties :
  • UV-Vis and NMR: The trimethoxy groups induce a redshift in UV absorption compared to non-methoxylated analogs, as seen in derivatives like (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one .
  • Nonlinear Optics: Methoxy-substituted derivatives exhibit enhanced second-harmonic generation (SHG) compared to nitro- or bromo-substituted analogs due to electron-donating effects .
Antioxidant Activity :
  • QSAR models indicate that methoxy groups reduce radical scavenging efficacy compared to hydroxylated analogs. For example, M27a (4-hydroxy-3,5-dimethoxyphenyl derivative) has a free radical scavenging activity (log RA) of 4.949, while the target compound’s lack of hydroxyl groups may further diminish this .
Anticancer Potential :
  • While asymmetric derivatives dominate in potency, symmetric trimethoxy derivatives may target pathways insensitive to steric effects, such as DNA intercalation or topoisomerase inhibition .
Antimicrobial and Insecticidal Activity :
  • Fluorinated analogs (e.g., 2-fluorophenyl derivatives) show mosquitocidal LC₅₀ values of ~17–27 μM, suggesting that electron-withdrawing groups enhance toxicity in insects .

Q & A

Basic: What are the key steps in synthesizing (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 3,4,5-trimethoxyacetophenone and a diketone precursor. Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates and yield by stabilizing intermediates .
  • Temperature control : Reactions are often conducted under reflux (70–90°C) to ensure complete enolate formation while avoiding side reactions like over-oxidation .
  • Catalysts : Base catalysts (e.g., NaOH or KOH) facilitate deprotonation of the ketone, but excess base may lead to hydrolysis of methoxy groups; stoichiometric ratios should be empirically validated .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of NMR, IR, and mass spectrometry is critical:

  • 1H/13C NMR : Assigns methoxy (-OCH3) protons (δ ~3.8–4.0 ppm) and conjugated enone system protons (δ ~6.5–7.5 ppm). The trans-configuration of double bonds is confirmed by coupling constants (J = 15–16 Hz) .
  • IR spectroscopy : Detects carbonyl stretching (νC=O ~1670–1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C23H24O7, exact mass 412.15 g/mol) and isotopic patterns .

Advanced: How does X-ray crystallography elucidate the molecular geometry and electronic interactions?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Planarity of the enone system : The conjugated dienone backbone adopts a nearly planar conformation (torsion angles < 5°), facilitating π-π stacking interactions in solid-state packing .
  • Methoxy group orientations : Trimethoxy substituents on phenyl rings exhibit specific dihedral angles (e.g., 10–20° relative to the aromatic plane), influencing steric and electronic effects .
  • Intermolecular interactions : Weak hydrogen bonds (C-H···O) between methoxy oxygen and adjacent aromatic protons stabilize crystal lattices .
    Experimental parameters : Data-to-parameter ratios > 10 and R factors < 0.08 ensure reliability .

Advanced: What computational methods predict the compound's physicochemical properties?

Methodological Answer:
Quantum chemical calculations (QSAR/QSPR) and molecular docking are employed:

  • Density Functional Theory (DFT) : Optimizes ground-state geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), indicating redox activity .
  • Molecular dynamics (MD) simulations : Assess solubility and aggregation behavior in aqueous solutions by modeling interactions with solvent molecules .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability, highlighting low intestinal absorption due to high molecular weight (>400 g/mol) and polarity from methoxy groups .

Advanced: How do substituents on the phenyl rings influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies compare derivatives with varying substituents:

  • Electron-donating groups (e.g., -OCH3) : Enhance stability and π-stacking with biological targets (e.g., DNA topoisomerases) but reduce solubility .
  • Electron-withdrawing groups (e.g., -Cl, -F) : Increase electrophilicity of the enone system, improving reactivity in Michael addition reactions with thiol-containing enzymes .
  • Steric effects : Bulky substituents at the 3,4,5-positions hinder binding to planar hydrophobic pockets in proteins, as shown in docking studies with tubulin .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from experimental design variability . Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1% v/v) .
  • Dose-response validation : Perform IC50 determinations with ≥3 independent replicates to account for biological variability .
  • Orthogonal validation : Confirm anti-proliferative activity via both MTT and apoptosis assays (e.g., Annexin V staining) .

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